molecular formula C22H24N4O3S B2486498 1-(4-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 1105233-83-7

1-(4-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2486498
CAS No.: 1105233-83-7
M. Wt: 424.52
InChI Key: ULIYWVOWRJANDU-UHFFFAOYSA-N
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Description

1-(4-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research on related piperazine-2,5-dione derivatives has shown promising anticonvulsant properties. A study by Rybka et al. (2017) described the synthesis of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents, revealing that some compounds displayed significant protection against seizures in mice, with a plausible mechanism of action involving sodium and L-type calcium channels blocking (Rybka et al., 2017). This suggests that the core structure of pyrrolidine-2,5-dione, when modified appropriately, can lead to potent anticonvulsant activity.

Antimicrobial and Antifungal Activity

Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, which showed notable antibacterial activity, especially those with pyridine or piperazine moieties (Mohanty et al., 2015). These findings indicate the potential of incorporating piperazine-2,5-dione derivatives in the development of new antimicrobial agents.

Anticancer Activity

Kumar et al. (2013) conducted research on piperazine-2,6-dione derivatives, assessing their anticancer activity against various cancer cell lines. The study found that certain derivatives exhibited good anticancer activity, suggesting the possible utility of such compounds in cancer treatment (Kumar et al., 2013).

Herbicidal Activity

Li et al. (2005) explored the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, pointing towards the agricultural applications of such chemical structures (Li et al., 2005).

Synthesis and Chemical Properties

Research has also focused on the synthesis and exploration of the chemical properties of related compounds. For instance, Aboussafy et al. (2012) reported on the Dieckmann cyclization route to piperazine-2,5-diones, providing insight into the synthesis pathways and potential modifications of such compounds (Aboussafy & Clive, 2012).

Future Directions

The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, given the wide range of biological activities exhibited by pyrrolidine and piperazine derivatives, this compound could be explored for potential therapeutic applications .

Mechanism of Action

Properties

IUPAC Name

1-[4-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-20-7-8-21(28)26(20)17-5-3-16(4-6-17)22(29)25-11-9-24(10-12-25)13-19-23-18(14-30-19)15-1-2-15/h3-6,14-15H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYWVOWRJANDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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